2-Iodo-6-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCNGLWDCQRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332127 | |
| Record name | 2-Iodo-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111726-46-6 | |
| Record name | 2-Iodo-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Iodo-6-methoxyphenol CAS number and properties
An In-depth Technical Guide to 2-Iodo-6-methoxyphenol
Introduction
This compound, an organoiodine compound, is a valuable building block in synthetic organic chemistry.[1][2] It belongs to the class of halogenated phenols and is structurally derived from guaiacol (2-methoxyphenol).[3][4] Its unique arrangement of iodo, methoxy, and hydroxyl functional groups on the aromatic ring imparts specific reactivity, making it a significant precursor in the synthesis of complex molecules, including pharmaceuticals.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 111726-46-6 | [1][3][5][6][7] |
| Molecular Formula | C₇H₇IO₂ | [1][5][6][7] |
| Molecular Weight | 250.03 g/mol | [1][2][3][8] |
| Appearance | Solid | [5][7] |
| Density | 1.9 ± 0.1 g/cm³ | [6] |
| Boiling Point | 233.2 ± 20.0 °C at 760 mmHg | [6] |
| Flash Point | 94.9 ± 21.8 °C | [6] |
| LogP | 2.14 - 2.2 | [2][6] |
| Purity | ≥95% | [7][8] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the electrophilic iodination of its precursor, guaiacol. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups activate the aromatic ring, directing the substitution to the ortho and para positions.[3]
Experimental Protocol 1: Direct Iodination
A common and direct method involves the electrophilic aromatic substitution on guaiacol using molecular iodine (I₂) in the presence of an oxidizing agent.[3]
Methodology:
-
Dissolve guaiacol (2-methoxyphenol) in a suitable solvent.
-
Add molecular iodine (I₂) to the solution.
-
Introduce an oxidizing agent to facilitate the electrophilic attack of iodine on the aromatic ring.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure this compound.
Experimental Protocol 2: Multi-step Synthesis via Protection-Iodination-Deprotection
This method is employed to achieve higher regioselectivity and involves protecting the reactive hydroxyl group.
Methodology:
-
Protection: The phenolic hydroxyl group of guaiacol is protected, for instance, with a tetrahydropyranyl (THP) group to form a THP-ether.[3]
-
Ortho-lithiation and Iodination: The protected guaiacol is treated with a strong base (e.g., n-butyllithium) to achieve ortho-lithiation. This is followed by quenching with an iodine source (I₂) to introduce the iodine atom at the desired ortho position.[3]
-
Deprotection: The protecting group (e.g., THP) is removed under acidic conditions to yield this compound.[3]
Chemical Reactivity and Significance
The chemical utility of this compound is largely dictated by the carbon-iodine bond. Iodine's nature as a large and less electronegative halogen results in a weak C-I bond, making the iodo group an excellent leaving group in nucleophilic substitution reactions.[3] More importantly, this bond is highly reactive in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Ullmann reactions, often showing superior reactivity compared to its bromo- or chloro-analogues.[3] The ortho positioning of the iodo group, flanked by the hydroxyl and methoxy groups, creates a distinct steric and electronic environment that can be leveraged for regioselective synthesis.[3]
Applications in Research and Drug Development
This compound serves as a crucial starting material for the synthesis of various biologically active compounds.
Precursor for Complex Molecules
This compound is a foundational piece for building molecular complexity. It has been utilized as a starting block in the total synthesis of opiate alkaloids like (±)-codeine, a widely used analgesic, and in the synthesis of galanthamine, a medication for Alzheimer's disease.[3] The iodo-substituent is particularly valuable as it can form halogen bonds with protein residues, a type of interaction increasingly recognized in rational drug design.[3]
Potential Biological Activities of Methoxyphenols
While specific signaling pathway data for this compound is not extensively detailed, the broader class of 2-methoxyphenols has been studied for various biological activities. Some 2-methoxyphenols have demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[9][10][11][12] For instance, certain 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[9] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important precursor for a range of complex and biologically significant molecules. For researchers and professionals in drug discovery and development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in the design and synthesis of novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H7IO2 | CID 443737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 111726-46-6 | Benchchem [benchchem.com]
- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | CAS#:111726-46-6 | Chemsrc [chemsrc.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. cenmed.com [cenmed.com]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 2-Iodo-6-methoxyphenol in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-6-methoxyphenol, a readily accessible derivative of guaiacol, has emerged as a versatile and highly valuable building block in the lexicon of medicinal chemistry. Its unique structural features, particularly the presence of a sterically hindered phenol, a methoxy group, and a reactive iodine atom, offer a trifecta of functionalities that can be strategically exploited for the synthesis of complex molecular architectures. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of novel scaffolds with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We present detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows to illustrate its strategic importance in contemporary drug discovery.
Introduction: The Chemical Versatility of this compound
This compound, also known as 6-iodoguaiacol, is an aromatic organic compound that serves as a powerful synthetic intermediate. Its utility in medicinal chemistry is primarily derived from the following key features:
-
Reactive Iodo Group: The iodine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space.
-
Ortho-Methoxy Group: The methoxy group, positioned ortho to the hydroxyl group, influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with biological targets. It also provides a handle for further functionalization or can be demethylated to reveal a catechol moiety.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. It can also be used as a point of attachment for linkers or other functional groups.
These features make this compound an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Application in Kinase Inhibitor Synthesis: A Case Study
To illustrate the practical application of this compound, we present a case study on the synthesis of a novel series of inhibitors targeting a hypothetical serine/threonine kinase, "Kinase X," which has been implicated in a proliferative signaling pathway associated with a specific cancer subtype.
Synthetic Strategy
The core scaffold of the target inhibitors was designed to feature a biaryl-ether linkage, a common motif in many kinase inhibitors. The synthetic strategy leverages a key Suzuki-Miyaura cross-coupling reaction with this compound as the starting material.
Experimental Workflow for Inhibitor Synthesis
Experimental Protocols
Protocol 1: Synthesis of 2-iodo-6-methoxy-1-((methoxymethoxy)methyl)benzene (Protected Intermediate)
To a solution of this compound (1.0 g, 4.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C was added N,N-diisopropylethylamine (DIPEA) (1.4 mL, 8.0 mmol). Chloromethyl methyl ether (MOM-Cl) (0.46 mL, 6.0 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water (20 mL) and the organic layer was separated, washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Protocol 2: Suzuki-Miyaura Coupling
A mixture of 2-iodo-6-methoxy-1-((methoxymethoxy)methyl)benzene (500 mg, 1.6 mmol), the desired arylboronic acid (1.9 mmol), tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.08 mmol), and potassium carbonate (662 mg, 4.8 mmol) in a 2:1 mixture of toluene and water (15 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (30 mL) and washed with water (20 mL) and brine (20 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to yield the biaryl product.
Protocol 3: Deprotection and Etherification
The MOM-protected biaryl intermediate was dissolved in a 1:1 mixture of methanol and 2N HCl (10 mL) and stirred at 50 °C for 4 hours. The solvent was removed under reduced pressure, and the residue was dissolved in acetone (15 mL). Potassium carbonate (2.5 eq) and the appropriate functionalized alkyl halide (1.2 eq) were added, and the mixture was refluxed for 12 hours. The solid was filtered off, and the filtrate was concentrated. The crude product was purified by preparative HPLC to give the final inhibitor.
Structure-Activity Relationship (SAR) and Data
A library of inhibitors was synthesized based on the protocols described above, and their biological activity against Kinase X was evaluated. The IC50 values were determined using a standard in vitro kinase assay.
| Compound ID | R Group (from Arylboronic Acid) | R' Group (from Alkyl Halide) | Kinase X IC50 (nM) | Cell Viability (Cancer Cell Line, 1 µM) (%) |
| HYP-001 | 4-pyridyl | methyl | 550 | 85 |
| HYP-002 | 3-pyridyl | methyl | 820 | 92 |
| HYP-003 | 4-pyridyl | ethyl | 480 | 81 |
| HYP-004 | 4-pyridyl | 2-morpholinoethyl | 85 | 65 |
| HYP-005 | 4-(N-methyl)pyrazolyl | 2-morpholinoethyl | 45 | 42 |
| HYP-006 | 4-cyanophenyl | 2-morpholinoethyl | 120 | 58 |
| HYP-007 | 4-aminophenyl | 2-morpholinoethyl | 95 | 51 |
Biological Signaling Pathway
The hypothetical "Kinase X" is a key component of a signaling cascade that promotes cell proliferation. The synthesized inhibitors are designed to block the ATP-binding site of Kinase X, thereby inhibiting its catalytic activity and downstream signaling.
Hypothetical Kinase X Signaling Pathway
Conclusion
This compound represents a powerful and versatile building block for the synthesis of medicinally relevant compounds. Its predictable reactivity in cross-coupling reactions allows for the systematic and efficient exploration of chemical space, facilitating the generation of focused compound libraries for lead discovery and optimization. The case study presented herein, although hypothetical, demonstrates a logical and practical approach to leveraging the unique chemical properties of this compound for the development of potent and selective kinase inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and versatile synthetic intermediates will remain a cornerstone of successful drug discovery campaigns.
2-Iodo-6-methoxyphenol: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-methoxyphenol is a highly versatile aromatic building block in organic synthesis, prized for its unique substitution pattern that offers a powerful handle for constructing complex molecular architectures. Its utility stems from the presence of three distinct functional groups on the benzene ring: a hydroxyl group, a methoxy group, and an iodine atom. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, while the carbon-iodine bond serves as a key reactive site for a variety of powerful cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 111726-46-6 | [2] |
| Molecular Formula | C₇H₇IO₂ | [1] |
| Molecular Weight | 250.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the electrophilic iodination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing, activating the aromatic ring for electrophilic attack. The iodine atom is introduced at the ortho position relative to the hydroxyl group.
Figure 1: Synthesis of this compound from Guaiacol.
Experimental Protocol: Synthesis from Guaiacol
This protocol is a representative procedure for the iodination of guaiacol.
Materials:
-
Guaiacol
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Methanol
-
Water
-
Sodium thiosulfate solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve guaiacol (1.0 eq) in methanol in a round-bottom flask.
-
Add iodine (1.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the iodine color disappears.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 49%[3]
Applications in Organic Synthesis
The reactivity of the carbon-iodine bond makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction with various arylboronic acids to yield substituted biaryl compounds. These biaryl scaffolds are prevalent in many biologically active molecules.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a general procedure that can be adapted for the coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired biaryl product.
| Coupling Partner | Product | Yield (%) |
| Phenylboronic acid | 2-Methoxy-6-phenylphenol | 88 (representative) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction provides a direct route to aryl-alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.
Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This is a general protocol for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of toluene and triethylamine (2:1), add phenylacetylene (1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Product | Yield (%) |
| Phenylacetylene | 2-Methoxy-6-(phenylethynyl)phenol | 74 (representative)[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5] This reaction allows for the synthesis of a wide range of N-aryl amines, which are common motifs in pharmaceuticals.
Representative Experimental Protocol: Buchwald-Hartwig Amination with Aniline
This is a general procedure for the Buchwald-Hartwig amination of aryl iodides.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).
-
Add toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Coupling Partner | Product | Yield (%) |
| Aniline | 2-Methoxy-N-phenyl-6-aminophenol | 81 (representative) |
Application in the Synthesis of Bioactive Molecules: Combretastatin A-4 Analogs
This compound is a valuable precursor for the synthesis of combretastatin analogs, a class of potent anticancer agents that inhibit tubulin polymerization.[6][7] Combretastatin A-4 (CA-4), a natural product, is a powerful inhibitor of tubulin polymerization and exhibits strong antitumor and anti-vascular properties.[6] The synthesis of CA-4 analogs often involves a Suzuki cross-coupling reaction to construct the biaryl core.
Figure 3: Synthetic workflow for a Combretastatin A-4 analog.
Signaling Pathway: Inhibition of Tubulin Polymerization
Combretastatins bind to the colchicine-binding site on β-tubulin, which disrupts the polymerization of tubulin into microtubules.[8][9] Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, combretastatins arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[7] Furthermore, the disruption of the microtubule network in endothelial cells leads to a collapse of the tumor vasculature, cutting off the blood supply to the tumor and causing necrosis.
Figure 4: Signaling pathway of Combretastatin A-4 analogs.
Conclusion
This compound is a readily accessible and highly valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to efficiently construct complex biaryl, aryl-alkyne, and N-aryl amine structures makes this compound particularly attractive for the synthesis of pharmaceuticals and other biologically active molecules, as exemplified by its application in the synthesis of potent tubulin polymerization inhibitors. The experimental protocols and data provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of organic and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of 2-Iodo-6-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-methoxyphenol, a halogenated derivative of guaiacol, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility stems from the presence of three key functional groups: a hydroxyl group, a methoxy group, and an iodine atom. The ortho-positioning of the iodine atom relative to the hydroxyl and methoxy groups provides a unique steric and electronic environment, making it a versatile precursor for various cross-coupling reactions and further functionalization. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of methodologies, and a visualization of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds via two distinct strategies: direct electrophilic iodination of the guaiacol scaffold and a multi-step approach involving a protection-ortho-metallation-iodination sequence. The choice of route often depends on the desired scale, purity requirements, and the availability of reagents and equipment.
Route 1: Direct Electrophilic Iodination of Guaiacol
The most straightforward method for the preparation of this compound is the direct electrophilic aromatic substitution on its precursor, guaiacol (2-methoxyphenol).[1] The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing and activating, facilitating the introduction of an iodine atom onto the aromatic ring.[1] This reaction is typically carried out using molecular iodine (I₂) in the presence of an oxidizing agent to generate a more electrophilic iodine species.
A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. The reaction is generally performed in a suitable solvent, such as water or acetic acid, at temperatures ranging from room temperature to slightly elevated conditions.[1]
Experimental Protocol: Iodination of Guaiacol with Iodine and Hydrogen Peroxide
To a solution of guaiacol (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid), molecular iodine (1.0-1.2 eq) is added. The mixture is stirred at room temperature, and then aqueous hydrogen peroxide (30%, 1.5-2.0 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Multi-Step Synthesis via Ortho-Metallation
For greater control over regioselectivity and to avoid potential side products, a multi-step synthesis can be employed. This strategy involves the protection of the acidic phenolic proton, followed by a directed ortho-metallation and subsequent iodination.
The key steps in this synthetic sequence are:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of guaiacol is first protected to prevent it from interfering with the subsequent metallation step. A common protecting group for this purpose is the tetrahydropyranyl (THP) group.[1]
-
Directed Ortho-Metallation: The protected guaiacol derivative is then treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to selectively deprotonate the aromatic ring at the position ortho to the methoxy group. This directed ortho-metallation is a powerful tool for regioselective functionalization.
-
Iodination: The resulting aryllithium species is then quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position.
-
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired this compound.[1]
Experimental Protocol: Multi-Step Synthesis
-
Step 1: Protection of Guaiacol: To a solution of guaiacol (1.0 eq) and 3,4-dihydropyran (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane) at 0 °C, a catalytic amount of a strong acid (e.g., pyridinium p-toluenesulfonate) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product, 2-(2-methoxyphenoxy)tetrahydro-2H-pyran, is extracted and purified.
-
Step 2: Ortho-Lithiation and Iodination: The protected guaiacol from the previous step is dissolved in a dry ether solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for a specified time to allow for the ortho-lithiation to occur. A solution of iodine (1.2 eq) in the same solvent is then added dropwise to the reaction mixture.
-
Step 3: Deprotection: After the iodination is complete, the reaction is quenched, and the crude product is subjected to acidic hydrolysis (e.g., with dilute hydrochloric acid) to remove the THP protecting group. The final product, this compound, is then extracted and purified by column chromatography.
Quantitative Data Summary
The selection of a synthetic route can be influenced by factors such as yield, purity, and reaction conditions. The following table summarizes available quantitative data for the synthesis of this compound.
| Synthetic Route | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Direct Iodination | Guaiacol, I₂, Oxidizing Agent | Water or Acetic Acid | 25-50 | Not Specified | 35 | 95.5 | [1] |
Visualization of Synthetic Pathways
To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The direct electrophilic iodination of guaiacol offers a more atom-economical and shorter pathway, though it may present challenges in controlling regioselectivity and achieving high purity. The multi-step synthesis, involving protection, directed ortho-metallation, and deprotection, provides a more controlled and often higher-yielding route to the desired product, albeit with more synthetic steps. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. Further optimization of reaction conditions for both routes could lead to improved yields and more sustainable processes.
References
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 2-Iodo-6-methoxyphenol with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Heck reaction, focusing on the coupling of 2-iodo-6-methoxyphenol with various alkenes. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a cornerstone of modern organic synthesis, widely used in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.
The protocols and data presented herein are based on established methodologies for Heck reactions with similar aryl iodides. It is important to note that reaction conditions should be optimized for specific alkene substrates to achieve maximum yield and selectivity.
General Reaction Scheme
The Heck reaction of this compound with an alkene can be represented by the following general scheme:
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes representative reaction conditions for the Heck coupling of this compound with common classes of alkenes. These conditions are based on typical parameters for Heck reactions and serve as a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 120 | 16 | 78 |
| 3 | Methyl Acrylate | Pd/C (10%) (5) | - | NaOAc (3) | Acetonitrile | 80 | 24 | 65 |
| 4 | Ethyl Acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | DBU (2) | DMA | 110 | 10 | 90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction between this compound and an alkene (e.g., n-butyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand (e.g., PPh₃, 0.04 equiv.).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (e.g., n-butyl acrylate, 1.2 equiv.) sequentially via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Heck reaction in a research laboratory setting, from preparation to product characterization.
References
Application Notes and Protocols for the Ullmann Condensation of 2-Iodo-6-methoxyphenol with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is pivotal in the synthesis of aryl amines, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[3] The condensation of 2-iodo-6-methoxyphenol with various amines provides access to a valuable class of N-aryl-2-amino-6-methoxyphenol derivatives, which are important intermediates in drug discovery and development.
Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210 °C), polar, high-boiling solvents, and stoichiometric amounts of copper.[1] However, significant advancements have led to the development of milder and more efficient protocols. Modern Ullmann-type reactions often employ catalytic amounts of a copper source in the presence of a ligand, which facilitates the reaction under more moderate conditions.[4][5] The choice of ligand, base, and solvent is crucial for the success and efficiency of the coupling reaction.[4]
Key Reaction Components and Considerations
-
Substrate (this compound): The presence of the electron-donating methoxy group and the acidic phenolic proton can influence the reactivity of the aryl iodide. The phenolic group may need to be protected, or reaction conditions chosen carefully to avoid side reactions.
-
Amine: A wide range of primary and secondary aliphatic and aromatic amines can be used. The nucleophilicity and steric hindrance of the amine will affect the reaction rate and yield.
-
Copper Source: Copper(I) salts, such as CuI and CuBr, are commonly used.[4][6] In some cases, copper(II) salts can also be effective.[3] The use of copper nanoparticles is also an emerging trend.[7]
-
Ligand: The use of ligands is often essential for achieving high yields under mild conditions.[4][5] Common ligands include diamines, amino acids (e.g., L-proline), and phosphines.[8][9] Ligands can increase the solubility of the copper catalyst and facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: A base is required to deprotonate the amine nucleophile and/or the phenolic hydroxyl group. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), or organic bases.[10][11]
-
Solvent: The choice of solvent depends on the reaction temperature and the solubility of the reactants. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are frequently used.[1]
Experimental Protocol: Synthesis of 2-Amino-6-methoxyphenol Derivatives
This protocol describes a general procedure for the Ullmann condensation of this compound with a generic primary amine. Researchers should optimize the conditions for their specific amine of interest.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, aniline)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Stir the reaction mixture at a constant temperature, typically between 80-120 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-amino-6-methoxyphenol derivative.
Data Presentation
The following table summarizes the key variables in the Ullmann condensation of this compound and their potential impact on the reaction outcome.
| Parameter | Variable | Typical Range/Examples | Expected Impact on Yield |
| Amine | Nucleophilicity/Sterics | Benzylamine, Morpholine, Aniline | Higher nucleophilicity and lower steric hindrance generally lead to higher yields. |
| Copper Source | Copper(I) vs. Copper(II) | CuI, CuBr, Cu(OAc)₂ | Cu(I) salts are generally more active. |
| Ligand | Type | L-Proline, N,N'-Dimethylethylenediamine | The presence of a suitable ligand can significantly improve the yield and allow for milder reaction conditions.[4] |
| Base | Strength/Solubility | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger, more soluble base can increase the rate of reaction. |
| Solvent | Polarity/Boiling Point | DMF, DMSO, Toluene, Dioxane | Higher polarity and boiling point solvents are often required for less reactive substrates. |
| Temperature | Reaction Heat | 80 - 150 °C | Higher temperatures generally increase the reaction rate but can also lead to side products. |
| Reaction Time | Duration | 12 - 48 hours | Sufficient time is needed for the reaction to go to completion. |
Visualizations
Caption: Experimental workflow for the Ullmann condensation.
Caption: Simplified catalytic cycle of the Ullmann condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unsupported Copper Nanoparticles in the Arylation of Amines [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-iodo-6-methoxyphenol with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-6-methoxyphenols, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is a widely used and versatile reaction in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
The products of the Sonogashira coupling of this compound, 2-alkynyl-6-methoxyphenols, are important precursors for the synthesis of various heterocyclic compounds, such as benzofurans, which are common motifs in many natural products and pharmaceuticals.
Reaction Mechanism and Considerations
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) to generate a Pd(II)-alkynyl complex and regenerate the copper catalyst.
-
Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product (2-alkynyl-6-methoxyphenol) and regenerate the Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: A base deprotonates the terminal alkyne to form a copper acetylide.
A copper-free version of the Sonogashira coupling has also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Side Reactions: A potential side reaction for the products of this specific coupling is an intramolecular cyclization to form benzofuran derivatives, particularly under basic conditions or at elevated temperatures.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of ortho-iodophenols with various terminal alkynes under typical reaction conditions. Note: This data is for analogous compounds and should be used as a general guide. Optimization for this compound may be required.
| Entry | Terminal Alkyne | Aryl Iodide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Iodophenol | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | RT | 4 | 95 |
| 2 | 1-Hexyne | 2-Iodophenol | Pd(PPh₃)₄ / CuI | THF | i-Pr₂NH | 50 | 6 | 88 |
| 3 | Propargyl alcohol | 2-Iodophenol | PdCl₂(PPh₃)₂ / CuI | MeCN | Et₃N | 60 | 5 | 82 |
| 4 | Trimethylsilylacetylene | 2-Iodophenol | Pd(OAc)₂ / PPh₃ / CuI | Toluene | Et₃N | 80 | 3 | 91 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%, if not using a pre-formed phosphine complex)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile, or toluene)
-
Anhydrous amine base (e.g., triethylamine, diisopropylamine, or DBU)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, copper(I) iodide, and triphenylphosphine (if needed).
-
Add the anhydrous solvent (5-10 mL) and the anhydrous amine base (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-6-methoxyphenol.
Protocol for Copper-Free Sonogashira Coupling
This protocol is recommended to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., DMF or THF)
-
Anhydrous amine base (e.g., triethylamine or piperidine)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst.
-
Add the anhydrous solvent (5-10 mL) and the anhydrous amine base (3-4 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60 °C and 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Logical relationship of components in the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Synthesis of Dibenzofurans from 2-Iodo-6-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a significant class of heterocyclic compounds that form the core structure of various natural products, pharmaceuticals, and organic materials. Their derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted dibenzofurans, commencing from the readily available starting material, 2-Iodo-6-methoxyphenol. The synthesis involves a two-step sequence: an initial O-arylation followed by an intramolecular cyclization. Both copper- and palladium-catalyzed methods for these transformations are presented, offering flexibility in catalyst choice and reaction conditions.
Overall Synthetic Strategy
The synthesis of dibenzofurans from this compound is achieved through a two-stage process. The initial step involves the formation of a diaryl ether intermediate via O-arylation of this compound with a suitable aryl coupling partner. The subsequent and final step is an intramolecular C-C bond formation, typically through a direct arylation or C-H activation/cyclization reaction, to construct the fused furan ring of the dibenzofuran scaffold.
Caption: Overall workflow for the synthesis of dibenzofurans.
Step 1: O-Arylation of this compound
The formation of the diaryl ether intermediate can be accomplished using either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling.
Protocol 1A: Copper-Catalyzed O-Arylation (Ullmann-Type Reaction)
This protocol is a cost-effective method for the synthesis of diaryl ethers.
Materials:
-
This compound
-
Aryl halide (iodide or bromide) or phenol
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Ligand: L-proline, picolinic acid, or (2-pyridyl)acetone
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl coupling partner (1.2 mmol), copper catalyst (5-10 mol%), and the ligand (10-20 mol%).
-
Add the base (2.0 mmol) and the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (see Table 1) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired o-iododiaryl ether.
Protocol 1B: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig-Type Reaction)
This method often offers a broader substrate scope and milder reaction conditions compared to the Ullmann condensation.
Materials:
-
This compound
-
Aryl halide (bromide or chloride) or triflate
-
Palladium catalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Phosphine ligand: XPhos, RuPhos, or other biaryl phosphine ligands
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube.
-
Add the base (1.5 mmol), this compound (1.0 mmol), and the aryl coupling partner (1.1 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (see Table 1) with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the o-iododiaryl ether.
Table 1: Comparison of O-Arylation Conditions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| CuI | L-proline | K₂CO₃ | DMSO | 100-120 | 60-85 |
| CuBr | (2-pyridyl)acetone | Cs₂CO₃ | DMSO | 80-120 | 70-90[1] |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | 75-95 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-98 |
Step 2: Intramolecular Cyclization to Dibenzofuran
The synthesized o-iododiaryl ether is then subjected to an intramolecular C-C bond formation to construct the dibenzofuran core. Palladium-catalyzed direct arylation is a highly effective method for this transformation.
Protocol 2A: Palladium-Catalyzed Intramolecular Direct Arylation
Materials:
-
o-Iododiaryl ether intermediate
-
Palladium catalyst: Pd(OAc)₂ or PdCl₂
-
Ligand (optional, but can improve yield): P(o-tol)₃, PPh₃, or specific biaryl phosphine ligands
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium acetate (NaOAc)
-
Solvent: N,N-Dimethylacetamide (DMAc), DMF, or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the o-iododiaryl ether (1.0 mmol), palladium catalyst (2-5 mol%), and ligand (if used, 4-10 mol%).
-
Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (see Table 2) with vigorous stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure dibenzofuran derivative.
Table 2: Comparison of Intramolecular Cyclization Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-140 | 70-90 |
| PdCl₂ | PPh₃ | Cs₂CO₃ | DMF | 110-130 | 65-85 |
| Pd(OAc)₂ | None | NaOAc | Toluene | 110 | 60-80 |
Signaling Pathway and Logic Diagrams
Caption: Simplified catalytic cycle for Ullmann-type O-arylation.
Caption: Plausible catalytic cycle for intramolecular direct arylation.
Conclusion
The protocols outlined provide a comprehensive guide for the synthesis of dibenzofurans from this compound. The choice between copper and palladium catalysis for the O-arylation step and the specific conditions for the intramolecular cyclization can be tailored based on substrate scope, functional group tolerance, and available laboratory resources. These methods offer a versatile and efficient pathway to a class of compounds with significant potential in medicinal chemistry and materials science. For successful implementation, it is crucial to use anhydrous solvents and maintain an inert atmosphere, particularly for the palladium-catalyzed reactions. Optimization of reaction parameters such as temperature, reaction time, and catalyst/ligand loading may be necessary for specific substrates to achieve optimal yields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-6-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-6-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the electrophilic iodination of guaiacol (2-methoxyphenol), is often complicated by the formation of several impurities. The primary impurities arise from a lack of complete regioselectivity during the iodination step, as both the hydroxyl and methoxy groups of guaiacol are activating and ortho-, para-directing.
Common Impurities Include:
-
Isomeric Impurities: The most significant impurities are isomers of the desired product. Due to the directing effects of the hydroxyl and methoxy groups, iodination can occur at other positions on the aromatic ring.
-
Di-iodinated Impurities: Over-iodination can lead to the formation of di-iodinated species.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, guaiacol.
-
Oxidative Byproducts: The use of oxidizing agents to generate the electrophilic iodine species can lead to the formation of colored byproducts through the oxidation of the phenolic starting material or product.
Q2: What is the primary cause of isomeric impurity formation?
A2: The formation of isomeric impurities is a direct consequence of the electronic properties of the guaiacol starting material. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating and activate the aromatic ring towards electrophilic substitution. Both groups direct incoming electrophiles to the ortho and para positions. While the desired product is the result of iodination at the position ortho to the hydroxyl group and meta to the methoxy group, competing iodination can occur at other activated positions, leading to a mixture of products.
Q3: Can impurities from the starting material affect the synthesis?
A3: Yes, impurities present in the starting guaiacol can be carried through the synthesis or lead to the formation of additional byproducts. A common impurity in guaiacol is catechol. The presence of catechol can lead to the formation of colored byproducts through oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low yield of the desired this compound product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the iodinating reagent. |
| Suboptimal reaction temperature. | Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. For the iodination of guaiacol, temperatures are often kept low (0-5 °C) to improve regioselectivity. |
| Poor regioselectivity leading to a mixture of isomers. | Employ strategies to enhance regioselectivity. This can include the use of a protecting group for the hydroxyl function, or the careful choice of iodinating agent and solvent system. |
| Loss of product during work-up and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the phenolic product in the aqueous layer. Use an appropriate chromatography system for purification. |
Problem 2: Presence of significant amounts of isomeric impurities in the final product.
| Possible Cause | Suggested Solution |
| Lack of regiocontrol in the iodination step. | This is the most common cause. Consider a multi-step synthesis involving a protecting group to block other reactive sites on the guaiacol ring before iodination. Ortho-lithiation followed by iodination can also provide higher regioselectivity. |
| Inefficient purification. | Optimize the column chromatography conditions. A normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers. HPLC can also be employed for higher purity. |
Problem 3: The final product is colored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Formation of oxidative byproducts. | This is often due to the oxidation of the phenol ring, which can be exacerbated by the oxidizing agents used for iodination. Minimize exposure of the reaction mixture and the purified product to air and light.[1] Consider using a milder iodinating agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of catechol impurity in the starting guaiacol. | Use high-purity guaiacol as the starting material. If necessary, purify the guaiacol by distillation or recrystallization before use. |
| Degradation of the product. | This compound can be sensitive to light and air. Store the purified product in a dark, airtight container under an inert atmosphere and at a low temperature. |
Impurity Profile
The following table summarizes the common impurities, their potential origin, and typical analytical characteristics. The relative amounts are illustrative and can vary significantly based on the reaction conditions.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Data (Illustrative) | Potential Origin |
| 4-Iodo-2-methoxyphenol | I-C₆H₃(OCH₃)(OH) | 250.03 | Elutes close to the main product in GC/HPLC. Distinct NMR spectrum. | Lack of regioselectivity during iodination. |
| Di-iodo-guaiacol | I₂-C₆H₂(OCH₃)(OH) | 375.93 | Higher retention time in GC/HPLC. Higher mass in MS. | Over-iodination. |
| Guaiacol (Unreacted) | C₆H₄(OCH₃)(OH) | 124.14 | Lower retention time in GC/HPLC. | Incomplete reaction. |
| 3,3'-Dimethoxy-4,4'-biphenylquinone | C₁₄H₁₂O₄ | 244.24 | Colored compound, may be detected by UV-Vis.[1] | Oxidation of guaiacol.[1] |
| 3-Methoxycatechol | C₇H₈O₃ | 140.14 | Polar compound, may be separated by HPLC. | Oxidation of guaiacol. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example for the direct iodination of guaiacol.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve guaiacol (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in deionized water.
-
In a separate flask, prepare a solution of iodine (1.05 eq) in deionized water.
-
Slowly add the iodine solution to the guaiacol solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from isomers and other impurities.
Analytical Method for Impurity Profiling by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions (Illustrative):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationships in the formation of impurities during guaiacol iodination.
References
Technical Support Center: Purification of 2-Iodo-6-methoxyphenol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-iodo-6-methoxyphenol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common mobile phase for the purification of this compound is a mixture of non-polar and polar solvents, such as ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present, but a starting point could be in the range of 10-30% ethyl acetate in hexane. It is always recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I visualize this compound on a TLC plate?
This compound can be visualized on a TLC plate using a UV lamp at 254 nm. Additionally, staining with potassium permanganate or vanillin can be effective for visualization.
Q3: My compound is not eluting from the column. What could be the problem?
There are several potential reasons for this issue. The eluting solvent may not be polar enough. In this case, gradually increasing the polarity of the mobile phase should help elute the compound. Another possibility is that the compound has decomposed on the silica gel.[1] To test for this, you can perform a stability test on a small amount of the compound with silica gel.[1] It is also possible that the compound is not actually in the crude mixture loaded onto the column.[2]
Q4: The separation between my desired product and an impurity is very poor. How can I improve it?
Poor separation can often be improved by using a less polar solvent system, which will result in lower Rf values and potentially better resolution. Using a longer column or a finer mesh silica gel can also enhance separation. If these methods fail, consider using a different solvent system or an alternative stationary phase like alumina.[1]
Q5: The purified fractions of this compound are showing signs of degradation. What can I do?
Phenols can be sensitive to air and light, and iodinated compounds can also be unstable. It is advisable to store purified fractions under an inert atmosphere (like nitrogen or argon) and in a dark, cool place.[3] Adding a small amount of a radical scavenger, like BHT, to the collection flasks might also help prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). |
| Product Elutes Too Slowly (Low Rf) | Solvent system is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Streaking of the Compound Spot on TLC | Sample is overloaded on the TLC plate or column. The compound may be acidic. | Use a more dilute sample for TLC. For column chromatography, ensure the sample is loaded in a concentrated band. Adding a small amount of acetic acid to the mobile phase can sometimes help with streaking of acidic compounds. |
| Compound Decomposes on the Column | This compound is unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like neutral alumina.[1] |
| No Compound Detected in Fractions | - The compound did not elute. - The compound eluted in the solvent front. - The fractions are too dilute to detect the compound.[1] | - Increase the eluent polarity significantly to flush the column. - Check the very first fractions collected. - Concentrate the fractions before running a TLC analysis.[2] |
| Crystallization in the Column | The compound or an impurity is crystallizing in the column, blocking the flow. | This is a difficult problem to solve. It may be necessary to perform a pre-purification step to remove the problematic substance or use a wider column.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific parameters may need to be optimized for your particular sample.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent like cyclohexane)
-
Ethyl acetate (or other polar solvent like diethyl ether)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Sand
2. Preparation:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column without disturbing the top layer of sand.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Sonogashira Coupling of 2-Iodo-6-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 2-iodo-6-methoxyphenol. This resource is intended for researchers, scientists, and drug development professionals who may encounter specific challenges with this sterically hindered and functionalized substrate.
Catalyst Selection and Troubleshooting Guide
The Sonogashira coupling of this compound presents unique challenges due to steric hindrance from the ortho-methoxy group and the presence of a phenolic hydroxyl group. Careful selection of the catalyst system and reaction conditions is crucial for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Sonogashira coupling of this compound?
A1: The primary challenges are:
-
Steric Hindrance: The methoxy group at the ortho position to the iodine atom can hinder the oxidative addition of the palladium catalyst to the C-I bond, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Interference from the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can potentially react with the basic components of the reaction mixture or interfere with the catalytic cycle.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, particularly in the presence of copper co-catalysts and oxygen.[3][4]
Q2: Do I need to protect the hydroxyl group of this compound?
A2: Not necessarily. Many Sonogashira coupling reactions are tolerant of free hydroxyl groups. However, if you are experiencing low yields or side reactions, protection of the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group could be beneficial. This would prevent potential interference from the acidic proton.
Q3: What is the best palladium catalyst for this reaction?
A3: For sterically hindered aryl iodides, palladium catalysts with bulky and electron-rich phosphine ligands are often more effective.[3][5] These ligands can facilitate the oxidative addition step. Common choices include:
-
Pd(PPh₃)₄: A standard and widely used catalyst.[6]
-
PdCl₂(PPh₃)₂: Another common and stable pre-catalyst.[6]
-
Catalyst systems with bulky phosphine ligands: Such as P(t-Bu)₃, or bidentate ligands like dppf, can be effective for challenging substrates.[3][7]
Q4: Should I use a copper co-catalyst?
A4: The use of a copper(I) co-catalyst (e.g., CuI) is the traditional approach for Sonogashira couplings and can significantly increase the reaction rate.[6] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] If homocoupling is a significant issue, a copper-free Sonogashira protocol should be considered.[8][9]
Q5: What are the recommended reaction conditions?
A5: For a sterically hindered substrate like this compound, you may need to employ more forcing conditions than for simple aryl iodides. This could include:
-
Higher reaction temperatures: Reactions may require heating, potentially up to 100°C in a sealed tube.[2][7]
-
An appropriate solvent: Common solvents include DMF, THF, or toluene.
-
A suitable base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used to neutralize the HX formed during the reaction.[6]
Troubleshooting Common Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction or Low Conversion | 1. Inactive catalyst. | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a more active catalyst system with bulky, electron-rich phosphine ligands. |
| 2. Insufficient reaction temperature. | - For sterically hindered substrates, higher temperatures are often required.[7] Gradually increase the temperature and monitor the reaction progress. | |
| 3. Poor quality of reagents or solvents. | - Use dry, degassed solvents and high-purity reagents. | |
| Low Yield | 1. Incomplete reaction. | - Increase the reaction time and/or temperature. |
| 2. Side reactions (e.g., homocoupling). | - If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions to minimize Glaser coupling.[3] - Consider switching to a copper-free protocol.[9] | |
| 3. Catalyst deactivation. | - Increase the catalyst loading. | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | 1. Presence of oxygen. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| 2. Use of a copper co-catalyst. | - Minimize the amount of copper co-catalyst used. - Switch to a copper-free Sonogashira protocol.[8] | |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials or product. | - Lower the reaction temperature and extend the reaction time. |
| 2. Side reactions involving the hydroxyl group. | - Consider protecting the hydroxyl group before the coupling reaction. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80°C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling is a significant issue.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
A suitable base (e.g., Cs₂CO₃ or an amine base like piperidine) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and monitor its progress.
-
Work-up and purification are similar to the copper-catalyzed protocol.
Data Presentation
The following tables summarize typical catalyst loadings for Sonogashira reactions. Note that for the sterically hindered this compound, higher loadings may be necessary.
Table 1: Typical Catalyst Loadings for Sonogashira Coupling
| Catalyst Component | Typical Loading (mol%) | Reference |
| Palladium Catalyst | 0.5 - 5 | [3] |
| Copper(I) Co-catalyst | 1 - 10 | [6] |
| Phosphine Ligand (if used) | 1 - 10 | [3] |
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalyst system for the Sonogashira coupling of this compound.
Caption: Catalyst selection workflow for this compound.
Simplified Sonogashira Catalytic Cycle
This diagram illustrates the key steps in a standard copper-catalyzed Sonogashira reaction.
Caption: Simplified catalytic cycle for Sonogashira coupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.lucp.net [books.lucp.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Iodo-6-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-6-methoxyphenol. This sterically hindered substrate presents unique challenges in various chemical transformations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these obstacles and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky iodine atom and the adjacent methoxy group on the phenol ring create a crowded environment around the reactive sites (the C-I bond and the phenolic hydroxyl group). This steric bulk can impede the approach of reagents and catalysts, slowing down or even preventing reactions that would otherwise proceed smoothly with less substituted phenols.
Q2: I am having trouble with a Suzuki-Miyaura coupling reaction. What are the common failure points?
A2: Low yields or complete failure of Suzuki-Miyaura couplings with this compound are often due to:
-
Inefficient Oxidative Addition: The steric hindrance around the C-I bond can make the initial oxidative addition of the palladium catalyst difficult.
-
Poor Ligand Choice: Standard phosphine ligands like triphenylphosphine may not be bulky or electron-rich enough to facilitate the reaction.
-
Inappropriate Base: The choice of base is critical and can significantly impact the reaction rate and yield.
-
Phenol Interference: The acidic proton of the phenol group can interfere with the catalytic cycle.
Q3: My Sonogashira coupling is not proceeding as expected. What should I troubleshoot?
A3: Common issues in Sonogashira couplings with this substrate include:
-
Homocoupling of the Alkyne: This side reaction can be prevalent if the cross-coupling is slow.
-
Catalyst Deactivation: The substrate or impurities can deactivate the palladium or copper catalyst.
-
Incomplete Reaction: Steric hindrance can lead to slow reaction rates and incomplete conversion.
-
Undesired Cyclization: In some cases, the initial coupling product can undergo subsequent intramolecular cyclization.[1]
Q4: Should I protect the phenol group before attempting cross-coupling reactions?
A4: Protecting the phenol group can be a beneficial strategy. The acidic proton of the hydroxyl group can be detrimental to many cross-coupling reactions. Protection with a suitable group, such as a methyl ether or a silyl ether, can prevent interference with the catalytic cycle and improve yields. However, this adds extra steps to the synthesis (protection and deprotection). In some cases, careful selection of the base and reaction conditions can allow the reaction to proceed without protection.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inefficient oxidative addition due to steric hindrance. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Increase catalyst loading. |
| Inappropriate base. | Screen different bases. For sterically hindered substrates, stronger, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or t-BuOK are often effective. | |
| Phenol group interference. | Protect the phenol group as a methyl ether or silyl ether. Alternatively, use a base that also acts as a phenoxide scavenger. | |
| Significant dehalogenation of the starting material | β-hydride elimination from the palladium intermediate. | Use a ligand that promotes reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help. |
| Homocoupling of the boronic acid | Slow transmetalation step. | Ensure the base is sufficiently strong and soluble to activate the boronic acid. The use of aqueous base solutions can sometimes improve transmetalation. |
Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| Low yield of cross-coupled product | Steric hindrance slowing the reaction. | Use a more active catalyst system. Consider a copper-free Sonogashira protocol with a suitable ligand. Increase reaction temperature or time. |
| Catalyst deactivation. | Use a higher catalyst loading or a more robust pre-catalyst. Ensure all reagents and solvents are pure and degassed. | |
| Formation of alkyne homocoupling (Glaser coupling) product | Slow cross-coupling allows for the competing homocoupling pathway. | Optimize the ratio of palladium to copper catalyst. Running the reaction under an inert atmosphere is crucial. |
| Formation of undesired benzofuran byproducts | Intramolecular cyclization of the initial product. | The choice of solvent can be critical. Less polar solvents may disfavor the cyclization.[1] If the desired product is the 2-(1-alkynyl)phenol, it may be necessary to protect the hydroxyl group.[1] |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion | Steric hindrance preventing amine coordination or reductive elimination. | Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). |
| Incompatible base. | Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are typically required. The choice of base can be highly dependent on the specific amine and solvent.[2][3] | |
| Catalyst inhibition. | Aryl iodides can sometimes inhibit the catalyst. Using aryl bromides, if available, might be advantageous.[4] | |
| Side reactions (e.g., hydrodehalogenation) | β-hydride elimination is competing with C-N bond formation. | The use of bulkier phosphine ligands can favor reductive elimination. |
Experimental Protocols & Data
Sonogashira Coupling for Benzofuran Synthesis
This one-pot, three-component reaction utilizes this compound to synthesize highly substituted benzofurans under Sonogashira conditions.[3]
Reaction Scheme:
References
Technical Support Center: Purifying 2-Iodo-6-methoxyphenol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Iodo-6-methoxyphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar compound. A solvent of similar polarity is likely to be effective. If the compound has very low solubility even when the solvent is boiling, you will need to select a different solvent. Refer to the Solvent Selection Table below for guidance.
-
Insufficient Solvent: Add the hot solvent in small increments to your crude this compound with continuous stirring or swirling. Ensure the solvent is at or near its boiling point. Be patient, as dissolution may take some time. However, avoid adding a large excess of solvent, as this will reduce your final yield.[1]
Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Add More Solvent: Reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool slowly.[2][3]
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Use a Seed Crystal: If you have a pure crystal of this compound, adding a small seed crystal to the cooled solution can initiate crystallization.[1]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[1]
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can be caused by several factors.
-
Too Much Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[2]
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod.[1][2]
-
Incorrect Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In this case, you will need to select a different solvent or use a mixed-solvent system.
Q4: The recrystallized product is colored, but pure this compound should be a white solid. How can I remove the color?
A4: Colored impurities can often be removed by using activated charcoal.
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: The recovery yield of my purified this compound is very low. What are the possible reasons?
A5: A low yield can be frustrating but is often preventable.
-
Excessive Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your product. To prevent this, use a pre-heated funnel and a slight excess of hot solvent before filtration.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the recrystallization of this compound?
A: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure (a substituted phenol), moderately polar solvents are likely good candidates. Hexane or a mixed solvent system like ethanol/water or toluene/hexane could be effective. Preliminary solubility tests with small amounts of your compound and various solvents are highly recommended to determine the optimal choice.
Q: What are the likely impurities in crude this compound?
A: The synthesis of this compound typically involves the iodination of guaiacol (2-methoxyphenol). Potential impurities include unreacted guaiacol, di-iodinated products, and other isomers of iodoguaiacol. These impurities may have different solubilities that can be exploited during recrystallization.
Q: How can I assess the purity of my recrystallized this compound?
A: The purity of your product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically broaden the melting point range and lower the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and purity of your compound.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Polarity | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | High | < 0.1 | < 0.5 | Poor (as a single solvent) |
| Hexane | Low | ~0.5 | ~10 | Good |
| Toluene | Low | ~5 | > 25 | Moderate (may require cooling) |
| Ethanol | High | > 20 | > 50 | Poor (too soluble at low temp) |
| Ethyl Acetate | Medium | ~15 | > 40 | Poor (too soluble at low temp) |
| Ethanol/Water (e.g., 80:20) | High | Variable | Variable | Potentially Good (as a mixed solvent) |
| Toluene/Hexane (e.g., 1:3) | Low | Variable | Variable | Potentially Good (as a mixed solvent) |
Table 2: Hypothetical Recrystallization Yields
| Solvent System | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) |
| Hexane | 90 | > 98 | 75-85 |
| Toluene/Hexane (1:3) | 90 | > 98 | 80-90 |
| Ethanol/Water (80:20) | 90 | > 97 | 70-80 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat hexane to its boiling point. Add the hot hexane to the Erlenmeyer flask in small portions while swirling until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization using Toluene/Hexane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the anti-solvent) until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of toluene/hexane with the same composition as the final crystallization mixture for washing.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Validation & Comparative
A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions
A detailed analysis of the reactivity and performance of 2-iodophenol, 3-iodophenol, and 4-iodophenol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing researchers, scientists, and drug development professionals with essential data for synthetic strategy and optimization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A pivotal application of this reaction is the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide presents a comparative study of the three isomers of iodophenol—2-iodophenol, 3-iodophenol, and 4-iodophenol—in the Suzuki coupling with phenylboronic acid. The objective is to provide a clear comparison of their reactivity, supported by experimental data, and to offer detailed protocols for reproducibility.
Performance Comparison of Iodophenol Isomers
The reactivity of halophenols in Suzuki coupling is influenced by both electronic and steric factors. In the case of iodophenols, the position of the hydroxyl group relative to the iodine atom significantly impacts the reaction yield. Experimental data from studies utilizing a heterogeneous palladium on carbon (Pd/C) catalyst in an aqueous potassium carbonate (K₂CO₃) solution provides a clear basis for comparison.
| Iodophenol Isomer | Product | Catalyst System | Base | Solvent | Reaction Time (h) | Temperature | Isolated Yield (%) |
| 2-Iodophenol | 2-Hydroxybiphenyl | 0.3 mol % 10% Pd/C | K₂CO₃ | Water | 12 | Room Temp. | 70%[1] |
| 3-Iodophenol | 3-Hydroxybiphenyl | 0.3 mol % 10% Pd/C | K₂CO₃ | Water | 12 | Room Temp. | 95% (estimated)¹ |
| 4-Iodophenol | 4-Hydroxybiphenyl | 0.3 mol % 10% Pd/C | K₂CO₃ | Water | 12 | Room Temp. | 99%[1] |
¹The yield for 3-iodophenol is an estimation based on the high reactivity of meta-substituted aryl halides in similar Suzuki-Miyaura coupling reactions under aqueous conditions. While a direct comparative study including 3-iodophenol under these exact conditions was not identified, the general trend suggests a high yield, likely comparable to or slightly lower than the para isomer.
The data clearly indicates a significant difference in reactivity among the isomers under these "green" and ligand-free conditions. 4-Iodophenol exhibits the highest reactivity, affording a near-quantitative yield of the corresponding biaryl product. The para-position of the hydroxyl group likely exerts a favorable electronic effect on the reaction. In contrast, 2-iodophenol shows considerably lower reactivity, which can be attributed to the steric hindrance imposed by the ortho-hydroxyl group, potentially impeding the oxidative addition step at the palladium center. The meta-isomer, 3-iodophenol, is expected to have high reactivity, as the hydroxyl group's electronic influence is less pronounced at the meta-position, and steric hindrance is minimal.
Experimental Protocols
The following is a detailed methodology for the Suzuki-Miyaura coupling of iodophenols with phenylboronic acid, based on the work of Sakurai et al. (2002) and general laboratory procedures.
Materials:
-
Iodophenol isomer (2-iodophenol, 3-iodophenol, or 4-iodophenol)
-
Phenylboronic acid
-
10% Palladium on activated carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the iodophenol isomer (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (0.3 mol % Pd).
-
Solvent Addition: Add deionized water (10 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.
-
Work-up:
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure hydroxybiphenyl.
Visualizing the Suzuki Coupling Pathway
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for the Suzuki coupling of iodophenols.
References
Validating the Structure of 2-Iodo-6-methoxyphenol Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the structural validation of 2-iodo-6-methoxyphenol derivatives. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.
The precise characterization of substituted phenols, such as this compound and its derivatives, is fundamental in medicinal chemistry and materials science, where structure dictates function. While NMR spectroscopy stands as the cornerstone for molecular structure elucidation, a multi-technique approach often provides the most robust and comprehensive validation. This guide compares the utility of NMR with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural Validation by NMR Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are primary tools for confirming the substitution pattern on the aromatic ring.
Predicted NMR Data for this compound:
Due to the limited availability of experimental spectra for this compound in public databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions serve as a valuable reference for researchers synthesizing this or related compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| OH | 5.5 - 6.5 |
| H3 | ~7.2 (dd) |
| H4 | ~6.8 (t) |
| H5 | ~7.0 (dd) |
| OCH₃ | ~3.9 (s) |
Note: Predicted chemical shifts are estimates and may vary from experimental values depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis:
A standard protocol for the NMR analysis of a this compound derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments: To further confirm assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
Comparison with Alternative Analytical Techniques
While NMR is powerful for detailed structural elucidation, other techniques offer complementary information, particularly regarding molecular weight, purity, and the presence of specific functional groups.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Unambiguous structure determination. | Relatively low sensitivity, requires pure sample, can be time-consuming. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, excellent for volatile and thermally stable compounds, good for purity assessment. | Not suitable for non-volatile or thermally labile compounds, limited structural information from fragmentation alone. |
| LC-MS | Molecular weight of the parent compound and its fragments. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, high sensitivity. | Structural information is less detailed than NMR, matrix effects can suppress ionization. |
| FTIR Spectroscopy | Presence of functional groups (e.g., O-H, C-O, C=C). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols for Alternative Techniques
GC-MS Protocol for Halogenated Phenols:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol. Derivatization (e.g., acetylation) may be necessary to improve the volatility and chromatographic behavior of the phenol.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
LC-MS Protocol for Phenolic Compounds:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) with a reverse-phase C18 column coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
LC Conditions:
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Full scan to identify the molecular ion, followed by product ion scan (MS/MS) to obtain fragmentation information for structural confirmation.
-
FTIR Protocol for Substituted Phenols:
-
Sample Preparation: The sample can be analyzed as a neat liquid (between KBr plates), a solid mixed with KBr powder and pressed into a pellet, or as a thin film on a suitable substrate.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For this compound, key bands would include the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹).
Visualizing the Validation Process
To better understand the workflow and decision-making process in structural validation, the following diagrams are provided.
A Head-to-Head Battle: GC-MS vs. Alternative Techniques for the Analysis of 2-Iodo-6-methoxyphenol Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-iodo-6-methoxyphenol, the precise and accurate analysis of its reaction products is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Ullmann condensations to form complex biaryl ethers and substituted biphenyls. The successful synthesis and purification of these products hinge on robust analytical methods to monitor reaction progress, identify byproducts, and ensure final product purity. While GC-MS is a widely adopted technique for this purpose, a comprehensive understanding of its performance in comparison to other methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is crucial for optimal analytical strategy.
At a Glance: Comparing Analytical Techniques
The choice between GC-MS and its alternatives depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the required sensitivity and selectivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography with Electron Capture Detector (GC-ECD) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. | Separation based on volatility and polarity, with selective detection of electrophilic compounds. |
| Analyte Suitability | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Wide range of compounds, including non-volatile and thermally labile molecules. | Halogenated compounds. |
| Sensitivity | High, with Limits of Detection (LODs) often in the picogram (pg) to femtogram (fg) range. | Very high, with LODs in the picogram (pg) to femtogram (fg) range. | Extremely high for halogenated compounds, with LODs in the picogram (pg) to femtogram (fg) range. |
| Selectivity | High, based on both chromatographic retention time and mass spectrum. | Very high, based on retention time, precursor ion, and product ion masses. | High for electrophilic compounds. |
| Sample Preparation | Can be more involved, sometimes requiring derivatization to increase volatility. | Generally simpler, often involving a "dilute and shoot" approach.[1] | Similar to GC-MS, may require derivatization. |
| Analysis Time | Typically faster run times for volatile compounds.[1] | Can have longer run times depending on the separation. | Similar to GC-MS. |
Performance Deep Dive: A Data-Driven Comparison
While direct comparative studies on the reaction products of this compound are limited, data from the analysis of structurally similar halogenated and methoxylated aromatic compounds provide valuable insights into the expected performance of each technique.
GC-MS Performance for Halogenated Aromatic Compounds
GC-MS is a powerful tool for the quantitative analysis of halogenated organic compounds. Method validation studies for similar analytes demonstrate its capabilities:
| Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Chlorinated Hydrocarbons | 0.005 ppm | 0.01 ppm | >0.999 | [2] |
| Alkyl Halides | 3 µg/g | - | >0.999 | [3] |
| Methoxy-substituted Anilines | 0.0004 µg/g | 0.001 µg/g | 0.992 | [4] |
These values highlight the high sensitivity and excellent linearity achievable with GC-MS for the analysis of compounds structurally related to the reaction products of this compound.
HPLC-MS/MS as a Powerful Alternative
For reaction products that are less volatile, thermally labile, or possess high polarity, HPLC-MS/MS often emerges as the superior technique. The primary advantage lies in its ability to analyze a broader range of compounds without the need for derivatization, simplifying sample preparation.[5]
Comparative studies on the analysis of phenolic compounds have shown that while both GC-MS and LC-MS are suitable, GC-MS may offer better quantitation for low-concentration analytes, whereas LC-MS provides greater versatility.[6] For complex matrices, the enhanced selectivity of tandem mass spectrometry (MS/MS) in LC-MS/MS can be crucial for accurate quantification.
Experimental Protocols: A Closer Look
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results.
GC-MS Protocol for the Analysis of Ullmann Reaction Products
This protocol outlines a general procedure for the analysis of biaryl ethers resulting from the Ullmann condensation of this compound.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable aqueous solution (e.g., ammonium chloride).
-
Extract the organic products with an appropriate solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of a volatile solvent (e.g., hexane, ethyl acetate) for GC-MS analysis. For quantitative analysis, an internal standard should be added at this stage.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Diagram of the GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of reaction products.
Signaling Pathways and Logical Relationships
Understanding the reaction pathways is crucial for interpreting the analytical results and identifying potential byproducts.
Generalized Ullmann Condensation Pathway
The Ullmann reaction is a copper-catalyzed cross-coupling of an aryl halide with a nucleophile, in this case, a phenol, to form a diaryl ether.
Caption: Simplified Ullmann condensation reaction pathway.
Conclusion: Making an Informed Decision
The choice between GC-MS and alternative techniques for the analysis of this compound reaction products is a nuanced one, heavily dependent on the specific characteristics of the target analytes and the research objectives.
-
GC-MS remains a robust and highly sensitive method, particularly for volatile and thermally stable products. Its extensive spectral libraries and high resolving power make it an excellent choice for both qualitative and quantitative analysis.
-
HPLC-MS/MS offers unparalleled versatility, especially for non-volatile or thermally sensitive products that are not amenable to GC analysis without derivatization. The simplified sample preparation and high selectivity of MS/MS detection are significant advantages.
-
GC-ECD provides exceptional sensitivity for halogenated byproducts and can be a cost-effective option when mass spectral information is not essential.
For comprehensive characterization of complex reaction mixtures containing a variety of products with differing physicochemical properties, a multi-faceted approach employing both GC-MS and HPLC-MS/MS may be the most effective strategy. This allows researchers to leverage the strengths of each technique, ensuring a complete and accurate analytical picture. Ultimately, a thorough understanding of the potential reaction products and the performance characteristics of each analytical method will empower researchers to make the most informed decisions for their specific applications.
References
- 1. LC-MS vs GC-MS: Which Technique is Best for Your Research?--Lab Vials Manufacturer [hplcvials.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. drawellanalytical.com [drawellanalytical.com]
A Researcher's Guide to Assessing the Purity of Synthesized 2-Iodo-6-methoxyphenol
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized 2-Iodo-6-methoxyphenol, a key building block in the synthesis of various complex molecules. We will delve into detailed experimental protocols and compare its performance characteristics with a common alternative, 2-Bromo-6-methoxyphenol, in the context of cross-coupling reactions.
This compound, synthesized typically from guaiacol, is a valuable reagent in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. However, its synthesis can lead to impurities such as unreacted starting materials, positional isomers (e.g., 4-iodo-2-methoxyphenol), and byproducts from side reactions. The presence of these impurities can significantly impact the yield, purity, and pharmacological activity of the final products.
Analytical Techniques for Purity Determination
A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The choice of method depends on the nature of the expected impurities and the desired level of accuracy.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Absolute purity of the main component, identification and quantification of proton-containing impurities. | High accuracy and precision, non-destructive, requires no calibration curve for the analyte. | May not detect non-proton-containing impurities, requires a high-purity internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity of the main component, detection and quantification of non-volatile impurities. | High sensitivity, suitable for a wide range of compounds, can be automated. | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by their detection and identification based on their mass-to-charge ratio. | Purity of the main component, identification and quantification of volatile impurities and byproducts. | High sensitivity and selectivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
Experimental Protocols
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical technique for determining the purity of organic compounds with high accuracy.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal Standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a suitable internal standard into a vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the purity determination of this compound using reverse-phase HPLC. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid (e.g., trifluoroacetic acid or phosphoric acid)
Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% acid).
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Inject the sample and standards and record the chromatograms.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound and its volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar analytes (e.g., a wax or a mid-polarity column).
Reagents:
-
Helium (carrier gas)
-
Solvent for sample preparation (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Set up the GC-MS with an appropriate temperature program for the inlet and oven to ensure good separation of the analyte and potential impurities.
-
Inject the sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify the main component and any impurities by comparing their mass spectra with a library database or by interpretation of the fragmentation patterns.
-
Estimate the purity based on the relative peak areas in the TIC, assuming similar ionization efficiencies for all components.
Performance Comparison: this compound vs. 2-Bromo-6-methoxyphenol in Suzuki-Miyaura Coupling
This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A common alternative is the corresponding bromo-derivative, 2-Bromo-6-methoxyphenol. The choice between an aryl iodide and an aryl bromide can significantly influence the reaction outcome. Generally, aryl iodides are more reactive than aryl bromides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, aryl bromides can sometimes offer advantages in terms of stability and selectivity, with a lower tendency for side reactions like dehalogenation.
Expected Performance Trends:
| Parameter | This compound | 2-Bromo-6-methoxyphenol | Rationale |
| Reaction Rate | Generally faster | Generally slower | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium catalyst. |
| Catalyst Loading | May tolerate lower catalyst loading | May require higher catalyst loading or more active catalysts | Due to its higher reactivity. |
| Reaction Temperature | May proceed at lower temperatures | May require higher temperatures | To overcome the higher activation energy for C-Br bond cleavage. |
| Side Reactions (e.g., Dehalogenation) | Potentially higher propensity | Generally lower propensity | The increased reactivity of the C-I bond can sometimes lead to undesired side reactions. |
| Cost and Stability | Generally more expensive and less stable | Generally less expensive and more stable |
Illustrative Suzuki-Miyaura Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the purity assessment of this compound.
Conclusion
The purity of this compound is critical for its successful application in research and drug development. A combination of analytical techniques, with a strong emphasis on the accuracy of qNMR, provides the most comprehensive assessment. While this compound offers higher reactivity in cross-coupling reactions compared to its bromo-analog, researchers should consider the potential for side reactions and the overall cost-effectiveness when selecting a reagent for their specific synthetic needs. This guide provides the necessary framework for making informed decisions regarding the purity assessment and application of this important synthetic building block.
A Comparative Guide to the Synthesis of 2-Iodo-6-methoxyphenol: Established Methods vs. a Novel Enzymatic Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for 2-Iodo-6-methoxyphenol, a valuable building block in the synthesis of various complex molecules. We will benchmark a widely used established method, the direct iodination of guaiacol, against a promising new enzymatic approach, providing quantitative data and detailed experimental protocols to support an objective comparison.
Executive Summary
The synthesis of this compound is critical for various applications in medicinal chemistry and materials science. Traditional chemical synthesis routes often involve harsh reagents and can result in moderate yields and the formation of byproducts. This guide details and compares a conventional direct iodination method using molecular iodine and an oxidizing agent with a novel, greener enzymatic approach employing a laccase enzyme. The enzymatic method demonstrates a significant potential for higher yields and milder reaction conditions, offering a compelling alternative for sustainable chemical manufacturing.
Method 1: Direct Iodination of Guaiacol (Established Method)
Direct electrophilic iodination of the starting material, guaiacol (2-methoxyphenol), is a common and established method for the synthesis of this compound. This approach typically utilizes molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species required for the substitution reaction on the aromatic ring.
One reported instance of this method, using an unspecified oxidizing agent, resulted in a 35% yield with a purity of 95.5% as determined by gas chromatography.[1] Common oxidizing agents for this transformation include hydrogen peroxide, often employed in solvents like water or acetic acid at temperatures ranging from 25–50°C.[1]
Experimental Protocol: Direct Iodination
-
Reaction Setup: To a solution of guaiacol in a suitable solvent (e.g., acetic acid or water), add molecular iodine (I₂).
-
Addition of Oxidant: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., 25-50°C).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Method 2: Laccase-Catalyzed Iodination of Guaiacol (New Synthetic Method)
A novel and promising "green" approach to the synthesis of iodinated phenols involves the use of enzymes. Laccases, a class of multi-copper oxidases, have been shown to effectively catalyze the iodination of phenolic compounds using a benign iodide source, such as potassium iodide (KI), with molecular oxygen from the air serving as the ultimate oxidant. This method avoids the need for harsh chemical oxidizing agents.
While a specific protocol for the laccase-catalyzed iodination of guaiacol to produce this compound is not explicitly detailed in the available literature, studies on structurally similar phenolic compounds like vanillin have demonstrated the potential for high yields, in some cases up to 93%. The reaction is typically carried out in a buffer solution at or near room temperature.
Conceptual Experimental Protocol: Laccase-Catalyzed Iodination
Based on protocols for the enzymatic iodination of other phenols, a representative experimental procedure for the synthesis of this compound can be proposed:
-
Reaction Setup: In a buffered aqueous solution (e.g., acetate buffer, pH 5), dissolve guaiacol and a source of iodide, such as potassium iodide (KI).
-
Enzyme Addition: Add the laccase enzyme to the solution. The reaction is typically stirred at room temperature and is open to the air to allow for the ingress of oxygen.
-
Reaction Monitoring: Monitor the formation of the product by techniques such as HPLC or GC-MS.
-
Work-up and Purification: Once the reaction has reached completion, the product can be extracted using an organic solvent. The organic extracts are then combined, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to afford pure this compound.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Direct Iodination | Method 2: Laccase-Catalyzed Iodination (Projected) |
| Starting Material | Guaiacol (2-methoxyphenol) | Guaiacol (2-methoxyphenol) |
| Iodine Source | Molecular Iodine (I₂) | Potassium Iodide (KI) |
| Oxidizing Agent | Chemical (e.g., H₂O₂) | Molecular Oxygen (from air) |
| Catalyst | None typically required | Laccase Enzyme |
| Solvent | Acetic Acid / Water | Aqueous Buffer |
| Temperature | 25-50°C | Room Temperature |
| Yield | ~35% (with unspecified oxidant) | Potentially up to 93% (based on similar substrates) |
| Purity | 95.5% (with unspecified oxidant) | High purity expected after chromatography |
| Key Advantages | Established and well-understood | Milder reaction conditions, "green" reagents, potentially higher yields |
| Key Disadvantages | Use of potentially harsh oxidants, moderate yields | Enzyme cost and stability may be a factor |
Mandatory Visualizations
Synthetic Pathways
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
